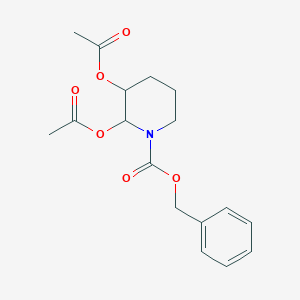

2,3-Diacetoxy-N-benzyloxycarbonylpiperidine

Description

Chemical Name: 2,3-Diacetoxy-N-benzyloxycarbonylpiperidine CAS No.: 92599-77-4 Molecular Formula: C₁₇H₂₁NO₆ Molecular Weight: 335.357 g/mol Synonyms: Benzyl 2,3-diacetyloxypiperidine-1-carboxylate; SCHEMBL6661650 .

This compound features a piperidine ring substituted with a benzyloxycarbonyl (Cbz) group at the nitrogen atom and acetoxy groups at the 2- and 3-positions. The Cbz group is a common protecting amine in organic synthesis, while the acetoxy substituents enhance lipophilicity and influence reactivity . It is commercially available as a standard (TRC D307050) and is utilized in pharmaceutical and synthetic chemistry research .

Propriétés

IUPAC Name |

benzyl 2,3-diacetyloxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO6/c1-12(19)23-15-9-6-10-18(16(15)24-13(2)20)17(21)22-11-14-7-4-3-5-8-14/h3-5,7-8,15-16H,6,9-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEEWHAMHKUWUMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCCN(C1OC(=O)C)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10465964 | |

| Record name | 2,3-DIACETOXY-N-BENZYLOXYCARBONYLPIPERIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92599-77-4 | |

| Record name | 2,3-DIACETOXY-N-BENZYLOXYCARBONYLPIPERIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

The synthesis of 2,3-Diacetoxy-N-benzyloxycarbonylpiperidine typically involves the acetylation of N-benzyloxycarbonylpiperidine. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process. The reaction is carried out under controlled temperatures to ensure the desired product is obtained .

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

2,3-Diacetoxy-N-benzyloxycarbonylpiperidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide, leading to the replacement of acetoxy groups with other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

Synthesis of Piperidine Derivatives

Efficient Synthesis Techniques

The compound serves as a precursor for synthesizing various piperidine derivatives through nucleophilic substitution reactions. Notably, it has been utilized in the development of metal triflate-catalyzed diastereoselective reactions. These methods have demonstrated high selectivity and efficiency in producing complex molecular structures, which are critical in drug development.

- Metal Triflate-Catalyzed Reactions : The use of metal triflates such as Sc(OTf)₃ has been shown to enhance the yield and selectivity of reactions involving 2,3-diacetoxy-N-benzyloxycarbonylpiperidine. For instance, reactions with silyl enolates resulted in high cis-selectivity for certain derivatives, while others exhibited trans-selectivity. This stereochemical control is essential for creating compounds with specific biological activities .

Antimalarial Alkaloid Synthesis

One of the notable applications of this compound is its role in synthesizing febrifugine, a potent antimalarial alkaloid. The synthesis involves utilizing the compound as a key intermediate in a series of transformations that yield febrifugine with significant biological activity against malaria parasites .

Case Studies and Research Findings

Future Research Directions

Research on this compound is likely to continue focusing on:

- Optimization of Synthesis : Enhancing reaction conditions to improve yields and reduce by-products.

- Exploration of Biological Activities : Investigating additional pharmacological effects and potential therapeutic applications beyond antimalarial activity.

- Structural Modifications : Assessing how variations in the molecular structure affect biological activity and selectivity.

Mécanisme D'action

The mechanism of action of 2,3-Diacetoxy-N-benzyloxycarbonylpiperidine involves its interaction with molecular targets such as enzymes and receptors. The acetoxy groups can undergo hydrolysis, releasing acetic acid and generating reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between 2,3-Diacetoxy-N-benzyloxycarbonylpiperidine and related compounds:

*Similarity scores (0–1 scale) are derived from structural and functional group alignment algorithms .

Key Observations:

Functional Group Variation :

- The target compound’s 2,3-diacetoxy groups distinguish it from analogs like N-Cbz-2-Piperidinecarboxylic acid (carboxylic acid at C2) and Methyl N-Cbz-piperidine-2-carboxylate (methyl ester at C2). Acetoxy groups increase steric bulk and may alter hydrolysis kinetics compared to esters or acids .

- The Cbz group is conserved across all compounds, underscoring its role in amine protection during synthesis.

Molecular Weight and Solubility :

- The higher molecular weight of this compound (335.36 g/mol) compared to N-Cbz-2-Piperidinecarboxylic acid (263.29 g/mol) reflects its additional acetyl groups. This likely reduces aqueous solubility but enhances lipid membrane permeability, a critical factor in prodrug design .

Reactivity Considerations:

- The acetoxy groups in the target compound are prone to hydrolysis under acidic or basic conditions, yielding diol intermediates. This contrasts with the stability of methyl esters or carboxylic acids in related compounds .

- The Cbz group can be removed via hydrogenolysis, a shared feature across all analogs .

Activité Biologique

2,3-Diacetoxy-N-benzyloxycarbonylpiperidine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound serves as a precursor for the synthesis of febrifugine, a well-known antimalarial alkaloid. Understanding the biological activity of this compound is crucial for its application in drug development and therapeutic uses.

Synthesis and Derivatives

The synthesis of this compound is often performed to produce febrifugine, which has demonstrated significant antimalarial properties. The process involves various organic synthesis techniques, including acylation reactions that introduce acetoxy groups to the piperidine structure.

Key Reaction Steps:

- Acetylation: The introduction of acetyl groups at positions 2 and 3 of the piperidine ring.

- Benzyloxycarbonylation: The addition of a benzyloxycarbonyl group at the nitrogen atom.

These modifications enhance the compound's biological activity by improving its solubility and interaction with biological targets.

Antimalarial Properties

Research indicates that this compound plays a pivotal role in synthesizing febrifugine, which exhibits potent antimalarial effects. Studies have shown that febrifugine acts by inhibiting the growth of Plasmodium falciparum, the parasite responsible for malaria. The mechanism involves disrupting the parasite's metabolic pathways and interfering with its ability to replicate within host cells .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzymatic Inhibition: The compound may inhibit enzymes critical for the survival and replication of malaria parasites.

- Receptor Binding: It is hypothesized that it interacts with receptors involved in cellular signaling pathways, potentially leading to apoptosis in infected cells .

Synthesis of Febrifugine

A notable study demonstrated the successful synthesis of febrifugine from this compound using supercritical fluid chromatography. This method not only highlights the efficiency of the synthesis process but also underscores the relevance of this compound in producing clinically significant antimalarial agents .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Precursor for febrifugine | Enzymatic inhibition; receptor interaction |

| Febrifugine | Potent antimalarial | Disruption of Plasmodium metabolism |

| Other derivatives | Varies (antimicrobial, anticancer) | Depends on structural modifications |

Research Findings

Recent research has focused on optimizing the synthesis pathways and enhancing the biological efficacy of this compound derivatives. Investigations into structure-activity relationships (SAR) have been pivotal in identifying modifications that increase potency against malaria and other diseases .

Q & A

Basic: What synthetic strategies are recommended for preparing 2,3-Diacetoxy-N-benzyloxycarbonylpiperidine?

Methodological Answer:

The synthesis involves sequential protection/deprotection and regioselective acetylation. Begin with piperidine’s primary amine protection using benzyloxycarbonyl (Cbz) chloride under basic conditions (e.g., NaHCO₃), followed by selective diacetylation at the 2- and 3-positions using acetic anhydride with catalytic DMAP. Key considerations:

- Regioselectivity: Steric and electronic factors influence acetylation positions. Use low temperatures (0–5°C) to minimize over-acylation.

- Purification: Silica gel chromatography (EtOAc/hexane) or recrystallization from ethanol/water mixtures ensures purity.

- Analytical Validation: Confirm intermediate structures via ¹H/¹³C NMR and FT-IR (C=O stretch at ~1740 cm⁻¹ for acetates) .

Advanced: How can flow chemistry optimize the synthesis of this compound?

Methodological Answer:

Flow chemistry enhances reproducibility and scalability. Design a continuous-flow system with:

- Reactor Modules: Sequential Cbz protection (residence time: 10–15 min, 25°C) and acetylation (5 min, 0°C) steps.

- Process Monitoring: In-line FT-IR or UV-vis to track reaction progress.

- Design of Experiments (DoE): Apply factorial designs to optimize parameters (e.g., reagent stoichiometry, flow rates). For example, a 2³ factorial design can resolve interactions between temperature, catalyst loading, and residence time .

Basic: What analytical techniques reliably characterize this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H NMR resolves acetate methyl groups (δ 2.0–2.1 ppm) and Cbz aromatic protons (δ 7.3–7.5 ppm). ¹³C NMR confirms carbonyl carbons (Cbz: ~156 ppm; acetates: ~170 ppm).

- Mass Spectrometry: High-resolution ESI-MS identifies molecular ion [M+H]⁺ (calculated for C₁₇H₂₂NO₆: 336.1448).

- X-ray Crystallography: Single-crystal analysis (e.g., from ethanol) validates stereochemistry and bond angles, as demonstrated for analogous piperidine derivatives .

Advanced: How do structural modifications (e.g., substituent position) affect reactivity?

Methodological Answer:

- Steric Effects: Bulky Cbz groups at N1 hinder acetylation at adjacent positions. Compare with 4-substituted analogs (e.g., 4-methylpiperidine derivatives) to assess steric interference.

- Electronic Effects: Electron-withdrawing groups (e.g., nitro) at the benzyl ring alter Cbz stability under acidic conditions. Use Hammett plots to correlate substituent effects with hydrolysis rates.

- Case Study: 2,6-Diarylpiperidine analogs exhibit enhanced stability due to π-π stacking, suggesting similar strategies for improving shelf-life .

Advanced: How can racemization during synthesis be minimized?

Methodological Answer:

- Base Selection: Use non-nucleophilic bases (e.g., N-methylpiperidine) during Cbz protection to reduce racemization, as shown in peptide synthesis protocols.

- Low-Temperature Conditions: Maintain acetylation steps below 5°C to limit base-catalyzed epimerization.

- Chiral HPLC Validation: Post-synthesis, analyze enantiomeric excess using a Chiralpak® column (hexane/isopropanol) to confirm stereochemical integrity .

Advanced: What computational methods predict the compound’s stability and degradation pathways?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA to model hydrolysis pathways. Calculate activation energies for acetate cleavage under acidic/basic conditions.

- Molecular Dynamics (MD): Simulate solvation effects in ethanol/water mixtures to predict aggregation or degradation.

- Data Integration: Cross-reference computed spectra (e.g., IR, NMR) with experimental data from NIST databases to validate models .

Basic: What purification methods are effective for isolating this compound?

Methodological Answer:

- Chromatography: Flash chromatography (silica gel, 40–63 µm) with gradient elution (hexane → EtOAc) separates diacetylated product from mono- or tri-acetylated byproducts.

- Recrystallization: Dissolve crude product in hot ethanol (60°C) and cool to 4°C for crystallization. Monitor purity via melting point (literature range: 98–100°C).

- TLC Validation: Use iodine staining or UV visualization (Rf ~0.4 in 3:7 EtOAc/hexane) .

Advanced: How can NMR relaxation studies inform conformational dynamics?

Methodological Answer:

- ¹³C Relaxation Measurements: Probe piperidine ring puckering via T₁ and T₂ relaxation times (Bruker Avance III HD 600 MHz).

- NOESY/ROESY: Identify through-space interactions between Cbz aromatic protons and acetate methyl groups to map preferred conformers.

- Comparative Analysis: Contrast with rigid 2,6-diphenylpiperidine derivatives to assess flexibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.